molecular formula C19H24N2O B1351314 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine CAS No. 418779-31-4

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine

Cat. No.: B1351314
CAS No.: 418779-31-4
M. Wt: 296.4 g/mol
InChI Key: XTHWYVUJHXFKLK-UHFFFAOYSA-N
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Description

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-methoxypropan-2-amine. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions in ethanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced carbazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carbazole derivatives with oxidized functional groups.

    Reduction: Reduced carbazole derivatives with hydrogenated functional groups.

    Substitution: Substituted carbazole derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its carbazole core structure.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.

    Organic Electronics: The compound is explored for its use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used as a probe in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine involves its interaction with specific molecular targets and pathways. The carbazole core structure allows the compound to intercalate with DNA, inhibiting the replication and transcription processes. Additionally, it can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 9-ethyl-9H-carbazole-3-carbaldehyde
  • 9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides
  • 5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines

Uniqueness

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypropan-2-amine moiety enhances its solubility and bioavailability, making it a promising candidate for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-4-21-18-8-6-5-7-16(18)17-11-15(9-10-19(17)21)12-20-14(2)13-22-3/h5-11,14,20H,4,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHWYVUJHXFKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC(C)COC)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386052
Record name STK232820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418779-31-4
Record name STK232820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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